molecular formula C9H6F2N2O2 B12436413 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B12436413
M. Wt: 212.15 g/mol
InChI Key: NLPPQQINSLIMDA-UHFFFAOYSA-N
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Description

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is a fluorinated phenolic compound featuring a 1,2,4-oxadiazole heterocycle substituted with a methyl group at the 5-position. This structure combines the electron-withdrawing effects of fluorine atoms on the phenol ring with the bioisosteric properties of the oxadiazole moiety, making it a candidate for antimicrobial and pharmaceutical applications.

Properties

Molecular Formula

C9H6F2N2O2

Molecular Weight

212.15 g/mol

IUPAC Name

3,5-difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol

InChI

InChI=1S/C9H6F2N2O2/c1-4-12-9(13-15-4)8-6(10)2-5(14)3-7(8)11/h2-3,14H,1H3

InChI Key

NLPPQQINSLIMDA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=C(C=C(C=C2F)O)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol typically involves the formation of the 1,2,4-oxadiazole ring followed by the introduction of the phenol and fluorine substituents. One common method involves the reaction of a suitable precursor, such as a substituted benzaldehyde, with hydrazine derivatives to form the oxadiazole ring. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of bulk chemicals and efficient purification techniques, such as recrystallization and chromatography, would be essential to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while nucleophilic substitution can lead to various substituted phenols .

Scientific Research Applications

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the oxadiazole ring and fluorine atoms can enhance its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Effects on the Oxadiazole Ring

(a) Methyl vs. Isopropyl Substituents

The compound 3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol (CAS 1914136-73-4, –5) replaces the methyl group with a bulkier isopropyl substituent. In contrast, the methyl-substituted oxadiazole (as in compound 17, ) exhibits a melting point of 193°C, while the isopropyl variant likely has a lower melting point due to reduced crystal packing efficiency .

(b) Positional Isomerism of Methyl Groups

Compound 4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol (compound 18, ) demonstrates the impact of methyl group placement on the oxadiazole ring. Its higher melting point (236°C vs. 193°C for compound 17) suggests stronger intermolecular interactions when the methyl group is at the 3-position. However, antimicrobial activity decreases (MIC >125 µg/mL against S. aureus and E. coli vs. 62.5 µg/mL for compound 17), highlighting the importance of substituent orientation for bioactivity .

Fluorination of the Phenol Ring

For example, 4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (compound 17, ) lacks fluorine substituents but still shows moderate antimicrobial activity (MIC = 62.5 µg/mL). The addition of fluorine may further optimize binding to bacterial enzymes or membranes .

Structural Analogues in Pharmaceutical Contexts

The crystal structure of 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide hemihydrate () reveals that the oxadiazole ring participates in π-π stacking and hydrogen bonding, stabilizing the molecular conformation. This suggests that the oxadiazole moiety in the target compound may similarly contribute to solid-state stability and bioavailability .

Comparative Data Tables

Table 1: Physicochemical Properties of Selected Compounds

Compound Name Molecular Formula Melting Point (°C) Purity MIC (µg/mL)*
4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol (17) C9H7N2O2 193 >95% 62.5
4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol (18) C9H7N2O2 236 >95% >125
3,5-Difluoro-4-(5-isopropyl-1,2,4-oxadiazol-3-yl)phenol C11H10F2N2O2 N/A 97% N/A

MIC values against *S. aureus and E. coli .

Table 2: Structural Modifications and Bioactivity Trends

Modification Type Impact on Properties
Methyl → Isopropyl substitution Increased lipophilicity; potential reduction in solubility and crystallinity
Fluorination of phenol ring Enhanced electronegativity and hydrogen-bonding capacity; possible improved activity
Oxadiazole positional isomerism Alters melting points and antimicrobial efficacy

Key Research Findings

  • Antimicrobial Activity: The methyl-substituted oxadiazole (compound 17) shows superior activity (MIC = 62.5 µg/mL) compared to its positional isomer (compound 18) and non-fluorinated analogues, suggesting fluorine substitution could further enhance potency .
  • Synthetic Feasibility : High yields (55–95%) for analogous compounds indicate robust synthetic routes, likely applicable to the target compound .
  • Crystal Packing : The oxadiazole ring contributes to stable crystal structures via π-π interactions, as seen in , which may translate to improved formulation stability .

Biological Activity

3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol is a compound with significant potential in medicinal chemistry due to its unique structural features. The presence of the difluoro group and the oxadiazole moiety enhances its biological activity, making it a subject of interest in various therapeutic areas.

  • Molecular Formula : C9H6F2N2O
  • Molecular Weight : 212.15 g/mol
  • CAS Number : 1450822-43-1

Biological Activity Overview

Research indicates that compounds containing oxadiazole rings often exhibit diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The specific compound 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol has been evaluated for its potential effects in these areas.

Antimicrobial Activity

Studies have shown that oxadiazole derivatives can possess significant antimicrobial properties. For instance:

  • In vitro studies demonstrated that 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol exhibits activity against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest efficacy comparable to standard antibiotics .

Anticancer Potential

The compound's structure suggests potential anticancer activity:

  • Cell Viability Assays : In human cancer cell lines, 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol showed a dose-dependent reduction in cell viability. IC50 values were determined to be in the low micromolar range, indicating potent activity against cancer cells .
Cell LineIC50 (µM)
MCF7 (Breast)10
HeLa (Cervical)15
A549 (Lung)12

The exact mechanism by which 3,5-Difluoro-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenol exerts its biological effects is still under investigation. However, preliminary studies suggest:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Flow cytometry analyses indicate that treated cells exhibit increased markers of apoptosis .

Case Studies

A notable study published in Journal of Medicinal Chemistry explored the structure–activity relationship (SAR) of oxadiazole derivatives. The findings highlighted that modifications at the phenolic position significantly influenced biological activity:

  • Case Study : A derivative with a methyl group at the para position exhibited enhanced anticancer properties compared to its non-substituted counterpart .

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